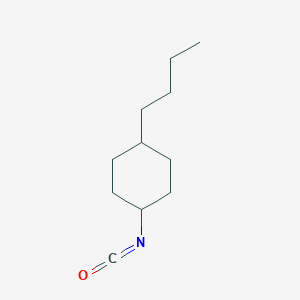

1-Butyl-4-isocyanatocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-isocyanatocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTOHOJFCJFEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butyl 4 Isocyanatocyclohexane and Analogues

Phosgenation-Based Synthetic Routes

The most traditional and industrially established method for producing isocyanates, including 1-butyl-4-isocyanatocyclohexane, is through the use of phosgene (B1210022) or its derivatives. digitellinc.comnih.gov This approach is noted for its high yields and rapid reaction rates. nih.gov

Optimizing the phosgenation process is crucial for maximizing yield and minimizing byproducts. Industrial methods are often multi-staged continuous processes designed for high efficiency. google.com Key variables include temperature, solvent, and the specific phosgenating agent. For instance, a patented method for preparing cyclohexyl isocyanate involves first reacting cyclohexylamine (B46788) with hydrochloric acid to form the amine salt. This salt is then reacted with triphosgene (B27547) in a solvent like toluene (B28343) at temperatures between 80-95°C, followed by recovery of the final product. google.com Another approach for producing butyl isocyanate employs a two-stage phosgenation process, first at a low temperature and then at a higher temperature (110-130°C), which can significantly reduce side reactions and achieve yields greater than 95%. google.com

Table 1: Comparison of Phosgenation-Based Reaction Conditions

| Starting Amine | Phosgenating Agent | Solvent | Temperature | Key Process Feature | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexylamine | Triphosgene | Toluene | 80-95°C | Initial formation of amine salt with HCl | Not specified | google.com |

| n-Butylamine | Phosgene | Xylene | Low Temp → High Temp (110-130°C) | Two-stage temperature process | >95% | google.com |

| Aromatic/Aliphatic Amines | Phosgene | Toluene, Chlorobenzene | Not specified | Continuous multi-stage reactor system | High chemical yield | google.com |

Non-Phosgene Synthetic Approaches

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing alternative, safer synthetic routes. digitellinc.comionike.com These "phosgene-free" methods often rely on alternative carbonyl sources and specialized catalytic systems. nih.govionike.com

Several non-phosgene carbonylation strategies have been developed. These typically involve forming a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the isocyanate. nih.gov

Reductive Carbonylation of Nitro Compounds : This method synthesizes isocyanates in a single step by reacting a nitro compound with carbon monoxide (CO). digitellinc.comresearchgate.net However, this pathway often demands harsh reaction conditions. researchgate.net

Oxidative Carbonylation of Amines : Primary amines can be carbonylated using CO in the presence of an oxidant. ionike.comresearchgate.net Electrocatalytic methods using a palladium catalyst have shown promise for this transformation under mild conditions. researchgate.net

Use of Carbon Dioxide (CO₂) : As an ideal, non-toxic carbonyl source, CO₂ can react with primary amines to form isocyanates. ionike.com This reaction typically requires the presence of a dehydrating agent and an organic base to proceed effectively. acs.orggoogle.com

Use of Urea (B33335) or Dimethyl Carbonate (DMC) : Amines can react with urea or DMC to form carbamate precursors. ionike.comresearchgate.net These carbamates are then pyrolyzed to produce the desired isocyanate. This approach is considered a viable non-phosgene route for industrial applications. google.com

Catalysis is central to the viability of most non-phosgene routes, enabling reactions under more favorable conditions.

Palladium Catalysts : Complexes such as Pd(PPh₃)₂Cl₂ have been effective in the electrocatalytic carbonylation of amines. researchgate.net Group VIII metals, in general, are considered highly effective for the carbonylation of nitroaromatics. researchgate.net

Manganese Catalysts : A novel approach involves the manganese-catalyzed C-H activation of alkanes to directly form aliphatic isocyanates. nih.gov This method functionalizes C-H bonds directly, and the resulting isocyanate can be trapped in situ. The mechanism is believed to involve the capture of a substrate radical by a Mn(IV)-NCO intermediate. nih.gov

Heterogeneous Catalysts : Catalysts like nickel-promoted magnetic iron oxide have been developed for the synthesis of N-substituted carbamates (isocyanate precursors) from amines. ionike.comresearchgate.net These catalysts offer the advantage of easy separation and reusability. ionike.com

Table 2: Overview of Non-Phosgene Synthetic Approaches

| Approach | Carbonyl Source | Key Intermediate | Catalyst Example | Reference |

|---|---|---|---|---|

| Reductive Carbonylation | Carbon Monoxide (CO) | Direct to Isocyanate | Group VIII Metals | digitellinc.comresearchgate.net |

| Oxidative Carbonylation | Carbon Monoxide (CO) | Direct to Isocyanate | Palladium (e.g., Pd(PPh₃)₂Cl₂) | researchgate.netresearchgate.net |

| Dehydrative Carbonylation | Carbon Dioxide (CO₂) | Carbamic Acid | Base-promoted | acs.orggoogle.com |

| Carbamate Decomposition | Urea, Dimethyl Carbonate | N-substituted Carbamate | Y(NO₃)₃·6H₂O, Ni/Fe Oxides | ionike.comresearchgate.net |

| C-H Activation | Isocyanate Source (NCO) | Direct to Isocyanate | Manganese-Salen Complex | nih.gov |

Stereoselective Synthesis of Cyclohexyl Isocyanate Isomers

The 1,4-disubstituted cyclohexane (B81311) ring in this compound can exist as two geometric isomers: cis and trans. The stereochemical outcome of the synthesis is critical as different isomers can have different physical properties and reactivity. The stereoselectivity of the final product is almost entirely dependent on the stereochemistry of the starting material, 4-butylcyclohexylamine.

The synthesis of a specific isomer of the isocyanate requires a stereochemically pure amine precursor. For example, using pure trans-4-butylcyclohexylamine would yield trans-1-butyl-4-isocyanatocyclohexane. nih.gov The preparation of stereochemically pure substituted cyclohexanes is a well-established field in organic synthesis, often involving strategies like cascade Michael-aldol reactions to construct the ring with a high degree of diastereoselectivity. beilstein-journals.org While direct stereoselective synthesis of the isocyanate group on a pre-existing cyclohexane is less common, advances in catalysis, such as the use of chiral manganese catalysts for C-H isocyanation, have demonstrated the potential for asymmetric synthesis of related compounds, offering a pathway for controlling stereochemistry in future synthetic designs. nih.gov

Control of Cis/Trans Isomerism during Synthesis

The stereochemical configuration of this compound is largely dictated by the synthesis of its precursor, 4-butylcyclohexanol (B1275744). The reduction of 4-butylcyclohexanone is a critical step where the ratio of cis to trans isomers of the resulting alcohol can be controlled by the choice of reducing agent. This control is attributed to the steric hindrance and the trajectory of the hydride attack on the carbonyl group of the cyclohexane ring, which exists predominantly in a chair conformation with the bulky butyl group in the equatorial position to minimize steric strain.

Small, unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), tend to favor axial attack on the carbonyl carbon. This approach from the less sterically hindered face results in the formation of the equatorial alcohol, leading to a predominance of the trans-4-butylcyclohexanol isomer. Conversely, bulkier reducing agents, like L-Selectride® (lithium tri-sec-butylborohydride), encounter significant steric hindrance from the axial hydrogens. This forces the hydride to be delivered from the equatorial face, resulting in the formation of the axial alcohol, and therefore, the cis-4-butylcyclohexanol isomer becomes the major product.

The subsequent conversion of the separated 4-butylcyclohexanol isomers to their corresponding amines and then to isocyanates is typically achieved through processes that retain the stereochemistry of the starting alcohol. One common method is the Mitsunobu reaction to introduce an azide, followed by reduction to the amine, which is then converted to the isocyanate. Another approach is the Curtius rearrangement of a carboxylic acid derivative, which is known to proceed with retention of configuration. nih.govgoogleapis.comnih.gov

| Precursor Ketone | Reducing Agent | Major Product Isomer | Minor Product Isomer |

| 4-Butylcyclohexanone | Sodium Borohydride | trans-4-Butylcyclohexanol | cis-4-Butylcyclohexanol |

| 4-Butylcyclohexanone | L-Selectride® | cis-4-Butylcyclohexanol | trans-4-Butylcyclohexanol |

This data is based on established principles of stereoselective reductions of substituted cyclohexanones.

Separation and Purification Techniques for Isomers

Once a mixture of cis and trans isomers of this compound or its precursors is synthesized, effective separation techniques are crucial for obtaining the pure isomers. The different spatial arrangements of the functional groups in the cis and trans isomers lead to variations in their physical properties, such as polarity, boiling point, and melting point, which can be exploited for separation.

Chromatographic Methods:

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for the separation of cis and trans isomers of cyclohexane derivatives. The choice of the stationary phase is critical for achieving effective separation.

Gas Chromatography (GC): For volatile compounds like this compound, GC is a suitable method. The separation is based on the differential partitioning of the isomers between the mobile gas phase and the stationary phase. Polar stationary phases can interact differently with the cis and trans isomers due to their differing dipole moments, leading to different retention times.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another effective method, particularly for the separation of the precursor alcohols or amines. Normal-phase chromatography using a polar stationary phase (e.g., silica (B1680970) gel) can separate isomers based on differences in their polarity. The more polar isomer will have a stronger interaction with the stationary phase and thus a longer retention time.

Crystallization and Derivatization:

Fractional crystallization can be employed to separate isomers based on their different solubilities in a particular solvent. This method is often effective for the precursor alcohols or carboxylic acids. For instance, the trans isomer of a substituted cyclohexanol (B46403) is often more crystalline and has a higher melting point than the cis isomer, facilitating its separation by crystallization.

In some cases, derivatization of the isomeric mixture can facilitate separation. For example, converting a mixture of cis and trans-4-butylcyclohexanols to their corresponding esters can alter their physical properties, making them more amenable to separation by chromatography or crystallization. After separation, the derivative can be converted back to the desired functional group.

| Technique | Principle of Separation | Applicability to this compound & Analogues | Key Considerations |

| Gas Chromatography (GC) | Differential partitioning based on volatility and polarity | High | Choice of stationary phase is critical for resolution. |

| Liquid Chromatography (LC) | Differential adsorption based on polarity | High (especially for precursors) | Can be used for both analytical and preparative scale separations. |

| Fractional Crystallization | Differences in solubility and crystal lattice energy | Moderate (mainly for precursors) | Dependent on significant differences in the physical properties of the isomers. |

| Derivatization | Altering physical properties for easier separation | Moderate | Requires additional reaction steps for derivatization and subsequent removal of the directing group. |

This table provides a general overview of separation techniques applicable to substituted cyclohexane isomers.

Chemical Reactivity and Transformation Pathways

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group of 1-butyl-4-isocyanatocyclohexane is highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a wide range of adducts, with the specific product being dependent on the nature of the attacking nucleophile.

Reactions with Hydroxyl-Containing Compounds (Formation of Urethanes)

The reaction between an isocyanate and an alcohol results in the formation of a urethane (B1682113) (also known as a carbamate). This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. kuleuven.beresearchgate.net The reaction of this compound with a hydroxyl-containing compound, such as an alcohol, proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

The mechanism of this reaction can be influenced by several factors, including the presence of catalysts and the concentration of the alcohol. kuleuven.bemdpi.com In the absence of a catalyst, the reaction is thought to proceed through a multi-molecular mechanism where additional alcohol molecules can act as a proton shuttle, facilitating the transfer of the hydroxyl proton to the nitrogen of the isocyanate. kuleuven.be Theoretical studies have suggested that the nucleophilic addition occurs across the N=C bond of the isocyanate. kuleuven.be The reaction is generally exothermic. mdpi.com

The rate of the reaction is dependent on the structure of the alcohol and the isocyanate. The presence of catalysts, such as tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate), can significantly accelerate the formation of urethanes. researchgate.netwernerblank.com

Table 1: Reaction of this compound with Alcohols

| Reactant | Product | Catalyst | Key Findings |

|---|---|---|---|

| Alcohol (R-OH) | 1-butyl-4-(alkoxycarbonylamino)cyclohexane (a urethane) | None, Tertiary Amines, Organometallics | The reaction forms the basis of polyurethane production. Catalysts significantly increase the reaction rate. kuleuven.beresearchgate.netwernerblank.com |

Reactions with Amine-Containing Compounds (Formation of Ureas)

The reaction of this compound with a primary or secondary amine leads to the formation of a substituted urea (B33335). This reaction is typically rapid and proceeds without the need for a catalyst. commonorganicchemistry.combioorganic-chemistry.com The nitrogen atom of the amine acts as a potent nucleophile, attacking the isocyanate carbon.

This reaction is a straightforward and efficient method for creating urea linkages. commonorganicchemistry.com The reaction is generally carried out in a suitable solvent at room temperature. commonorganicchemistry.com The versatility of this reaction allows for the synthesis of a wide array of urea derivatives from various amines. bioorganic-chemistry.com

Table 2: Reaction of this compound with Amines

| Reactant | Product | Conditions | Key Findings |

|---|---|---|---|

| Primary or Secondary Amine (R-NH2 or R2NH) | N-(4-butylcyclohexyl)-N'-substituted urea | Room temperature, suitable solvent (e.g., DMF, THF, DCM) commonorganicchemistry.com | A rapid and high-yield reaction for the synthesis of substituted ureas without the need for a catalyst. commonorganicchemistry.combioorganic-chemistry.com |

Reactions with Thiol-Containing Compounds (Formation of Thiocarbamates/Thiourethanes)

In a reaction analogous to that with alcohols and amines, this compound can react with thiol-containing compounds (mercaptans) to form thiocarbamates, also known as thiourethanes. The sulfur atom of the thiol group acts as the nucleophile, attacking the isocyanate carbon. This reaction is a known pathway for the formation of thiocarbamate linkages.

Cycloaddition Reactions

Beyond simple nucleophilic additions, the isocyanate group of this compound can undergo cycloaddition reactions, most notably cyclotrimerization.

Cyclotrimerization to Form Isocyanurates

In the presence of suitable catalysts, three molecules of this compound can react with each other in a cyclotrimerization reaction to form a stable, six-membered heterocyclic ring known as an isocyanurate. tue.nl This trimer, 1,3,5-tris(4-butylcyclohexyl)-1,3,5-triazinane-2,4,6-trione, imparts enhanced thermal stability and chemical resistance to materials. tue.nl

The formation of isocyanurates is a crucial reaction in the production of polyisocyanurate (PIR) foams, which are a type of polyurethane with improved fire-retardant properties. tue.nl

The cyclotrimerization of isocyanates is generally a catalyzed process, as the uncatalyzed reaction is slow. tue.nl A variety of catalysts can be employed, and they are broadly categorized into those operating via a Lewis basic mechanism and metal-containing catalysts. tue.nl

Commonly used catalysts include carboxylates, such as potassium acetate (B1210297) and potassium 2-ethylhexanoate (B8288628), as well as certain metal complexes. rsc.orgnih.gov Mechanistic studies on acetate-initiated cyclotrimerization have revealed a complex process where the acetate acts as a precatalyst. acs.org The reaction proceeds through the formation of an initial adduct between the catalyst and an isocyanate molecule. This intermediate then sequentially adds two more isocyanate molecules before cyclizing to release the isocyanurate product and regenerate the active catalyst. nih.gov

For aliphatic isocyanates like this compound, specific catalysts such as two- and three-coordinate m-terphenyl (B1677559) complexes of manganese and iron have been shown to be efficient for selective cyclotrimerization under mild conditions. rsc.org The exact nature of the catalytically active species and the mechanistic pathway can be intricate, sometimes involving multiple interconnected catalytic cycles. acs.org

Table 3: Catalyst Systems for Isocyanate Cyclotrimerization

| Catalyst Type | Examples | Mechanism | Key Findings |

|---|---|---|---|

| Lewis Basic | Potassium Acetate, Potassium 2-ethylhexanoate nih.gov | Anionic polymerization mechanism nih.gov | Carboxylates often act as precatalysts, initiating a complex catalytic cycle. nih.govacs.org |

| Metal-Containing | Manganese and Iron m-terphenyl complexes rsc.org | Coordination-insertion mechanism | Efficient for the selective cyclotrimerization of primary aliphatic isocyanates under mild conditions. rsc.org |

Influence of Substituents on Cyclotrimerization Selectivity

The cyclotrimerization of isocyanates is a significant reaction that leads to the formation of highly stable, six-membered isocyanurate rings. This process is often catalyzed by various agents, including bases, metal complexes, and phosphines. The selectivity of this reaction, favoring the formation of the trimer over other side products, is influenced by the nature of the substituents on the isocyanate.

The interplay between the electronic effect of the butyl group and the steric hindrance of the cyclohexyl moiety will ultimately determine the optimal conditions and catalyst systems for achieving high selectivity in the cyclotrimerization of this compound.

Other Ring-Forming Reactions Involving the Isocyanate Group

Beyond cyclotrimerization, the isocyanate group of this compound can participate in other ring-forming reactions. These reactions are crucial in the synthesis of various heterocyclic compounds and polymers.

One of the most common reactions of isocyanates is their reaction with diols or polyols to form polyurethanes. wikipedia.org While this leads to linear or cross-linked polymers rather than discrete rings in the traditional sense, the formation of the urethane linkage is a fundamental ring-forming process at the monomer level. wikipedia.org

Isocyanates can also undergo [2+2] cycloaddition reactions with alkenes, although this is less common than reactions with nucleophiles. More prevalent are Diels-Alder reactions where the isocyanate can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.org

Furthermore, in the absence of other nucleophiles, isocyanates can react with themselves to form not only the isocyanurate trimer but also a uretdione dimer, which is a four-membered ring. The selectivity between the dimer and trimer is often controlled by the choice of catalyst and reaction conditions.

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics and mechanisms provides a deeper understanding of the reactivity of this compound and allows for the optimization of reaction conditions to achieve desired products.

Elucidation of Reaction Mechanisms

The mechanism of isocyanate reactions generally involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group. crowdchem.net For instance, the reaction with an alcohol to form a urethane is a well-studied process. crowdchem.net

The reaction is often catalyzed by either a base or an acid. In base catalysis, the base abstracts a proton from the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the isocyanate carbon. In acid catalysis, the acid protonates the oxygen atom of the isocyanate, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by the alcohol.

The general mechanism for the reaction of an isocyanate with an alcohol is as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group.

Proton Transfer: A proton is transferred from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of a urethane linkage.

Catalysts, such as dibutyltin dilaurate (DBTDL), are often employed to accelerate the reaction. With a catalyst like DBTDL, the proposed mechanism involves the formation of a complex between the catalyst and the isocyanate, which then facilitates the reaction with the alcohol. researchgate.net

Kinetic Parameters of Isocyanate Reactions

The reaction of H12MDI with alcohols has been studied, and it is observed that catalyzed reactions typically follow second-order kinetics. researchgate.net The reaction rate is significantly influenced by the type of alcohol (primary vs. secondary) and the catalyst used. researchgate.net For example, the reaction with a primary alcohol is generally faster than with a secondary alcohol. researchgate.net

The following table summarizes kinetic data for the reaction of H12MDI with butanol isomers, which can serve as a proxy for the reactivity of this compound.

| Reactants | Catalyst | Catalyst Concentration (mol/L) | Second-Order Rate Constant, k (L/(mol·s)) | Temperature (°C) |

| H12MDI + 1-Butanol | DBTDL | 5.3 x 10⁻⁵ | 5.9 x 10⁻⁴ | 40 |

| H12MDI + 2-Butanol | DBTDL | 5.3 x 10⁻⁵ | 1.8 x 10⁻⁴ | 40 |

| H12MDI + 1-Butanol | SnOct | - | Little to no catalytic activity | 40 |

| H12MDI + 2-Butanol | SnOct | - | Slight increase in rate | 40 |

| H12MDI + 1-Butanol | TEA | - | Little to no catalytic activity | 40 |

| H12MDI + 2-Butanol | TEA | - | Slight increase in rate | 40 |

Data sourced from a study on the reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- and 2-butanol. researchgate.net

The activation energy for the reaction of isophorone (B1672270) diisocyanate (IPDI), another cycloaliphatic isocyanate, with an alcohol has been determined to be around 64.88 kJ/mol, while the reaction with water has an activation energy of approximately 80 kJ/mol. researchgate.net These values suggest that the urea-forming reaction is more sensitive to temperature changes than the urethane-forming reaction. researchgate.net

Polymerization Chemistry and Polymeric Materials

Formation of Poly(thiourethane-urethane)s and Related Copolymers

Sulfur-containing analogues of polyurethanes, known as poly(thiourethane-urethane)s, can be synthesized by incorporating thiol-containing monomers. These materials often exhibit unique properties, such as improved adhesive strength and higher refractive indices. rsc.org

Segmented poly(thiourethane-urethane)s (SPTURs) are prepared by including a dithiol as a chain extender in a polyurethane formulation. For example, new SPTURs have been synthesized through a one-step melt polyaddition of a cycloaliphatic diisocyanate (HMDI), a poly(ε-caprolactone)diol (PCL), and a dithiol chain extender. researchgate.netresearchgate.net In this reaction, the isocyanate groups react with both the hydroxyl groups of the PCL (forming urethane (B1682113) linkages) and the thiol groups of the chain extender (forming thiourethane linkages). As with standard polyurethanes, the use of a monofunctional isocyanate like 1-butyl-4-isocyanatocyclohexane in this system would result in chain termination.

Isocyanate-Based Polymerization Mechanisms

The formation of polyurethanes and related polymers is dominated by the polyaddition (step-growth) mechanism, where the isocyanate group undergoes nucleophilic attack from an active hydrogen compound like an alcohol or a thiol. rsc.org However, the C=N bond in the isocyanate group can also be polymerized directly through a chain-growth mechanism.

Isocyanates can undergo anionic polymerization to form polyisocyanates, which are a class of polymers with a polyamide-1 (or nylon-1) structure. This is a chain-growth polymerization distinct from the step-growth mechanism of polyurethane formation. semanticscholar.org This pathway allows monofunctional isocyanates like this compound to form high molecular weight homopolymers.

The polymerization is initiated by a strong nucleophile, such as an organometallic compound (e.g., n-butyllithium) or a sodium amide derivative. researchgate.netacs.org The mechanism proceeds as follows:

Initiation: The anionic initiator attacks the electrophilic carbonyl carbon of the isocyanate monomer, forming an amido-anion active center.

Propagation: The anionic chain end continues to add monomer units by attacking the carbonyl carbon of subsequent isocyanate molecules. This process builds a polymer chain with a repeating N-substituted amide structure.

A significant challenge in the anionic polymerization of isocyanates is a competing side reaction: cyclotrimerization. The active anionic chain end can back-bite to form a stable, six-membered isocyanurate ring, which terminates chain growth. researchgate.net To overcome this, living anionic polymerization techniques have been developed. These methods often employ specific initiators in combination with additives (like sodium tetraphenylborate, NaBPh₄) at low temperatures to stabilize the propagating chain end, suppress trimerization, and allow for the synthesis of well-defined polyisocyanates with controlled molecular weights and low dispersity. researchgate.netacs.org The resulting polyisocyanates are often rigid, rod-like polymers that adopt stable helical conformations in solution. researchgate.net

Lack of Publicly Available Research Data on this compound for Specified Polymer Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant absence of published research specifically detailing the polymerization chemistry and application of this compound in the areas outlined in the user's request. While the compound is cataloged in chemical databases such as PubChem, specific studies on its role in chain transfer reactions, or its use in elastomers, coatings, composites, hydrogels, and vibration damping materials could not be identified. uni.lubldpharm.com

The search for information on the polymerization of this compound and its associated chain transfer reactions did not yield any specific results. General principles of isocyanate reactivity are known; for instance, they are known to react with alcohols and amines, and their polymerization can be initiated by acids and bases. noaa.gov However, no studies detailing these processes specifically for this compound were found. Similarly, literature on chain transfer reactions in other polymer systems, such as those involving n-butyl acrylate (B77674) or isobutylene, is available but does not mention the subject compound. nih.govnih.govrsc.orgupenn.edumdpi.com

Consequently, it is not possible to provide scientifically accurate content for the requested sections on the design of functional polymeric materials using this compound. This includes its application in:

Elastomers and Thermoplastic Polyurethanes

Coatings and Adhesives Chemistry

Polymer Composites and Hybrid Materials

Hydrogel Systems Derived from Isocyanate Chemistry

Polymers for Specialized Material Science Applications (e.g., Vibration Damping)

While general information exists on the use of other cycloaliphatic isocyanates in these fields, the strict focus on this compound as per the instructions cannot be fulfilled due to the lack of specific research data. The available information is limited to basic chemical identifiers and properties, with no literature on its application in polymer science. uni.lunih.govnih.gov Therefore, the generation of the requested article with detailed research findings and data tables is not feasible at this time.

Structural and Conformational Analysis

Conformational Preferences of the Cyclohexyl Ring and Isocyanato Group

The chair conformation of cyclohexane (B81311) features two types of substituent positions: axial and equatorial. libretexts.org Axial bonds are parallel to the ring's axis, while equatorial bonds extend from the perimeter of the ring. libretexts.org Through a process known as ring flipping, a chair conformation can interconvert into another chair conformation, causing all axial positions to become equatorial and vice versa. libretexts.org

For substituted cyclohexanes, the two chair conformers are often not equal in energy. pressbooks.pub Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms. libretexts.org This steric hindrance is particularly pronounced between an axial substituent and the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org

The preference of a substituent for the equatorial position can be quantified by its conformational free energy, also known as the A-value. wikipedia.org This value represents the free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.org A-values are typically determined experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures, where the interconversion between chair forms is slow enough to observe both conformers. rsc.orgresearchgate.net

Table 1: Conformational Free Energies (A-values) for Selected Substituents

| Substituent Group | Free Energy ΔG° (axial–equatorial) (kcal/mol) |

|---|---|

| -CN | 0.2 |

| -OH | 0.6 - 1.0 |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | 4.7 |

This table presents a selection of A-values, which quantify the steric bulk of different substituents on a cyclohexane ring. Data sourced from Michigan State University. msu.edu

The n-butyl group, and particularly its bulkier isomer the tert-butyl group, has a strong preference for the equatorial position due to its large size. pharmacy180.com The A-value for a tert-butyl group is very high (around 4.7 kcal/mol), meaning the conformation where it occupies an axial position is highly energetically unfavorable. msu.edu This strong preference effectively "locks" the cyclohexane ring into a single conformation where the bulky group is equatorial. chemistryschool.net In 1-butyl-4-isocyanatocyclohexane, the butyl group will predominantly occupy an equatorial position, which in turn dictates the preferred orientation of the isocyanato group at the C4 position. youtube.com

Stereochemical Considerations in Reactions and Polymerization

This compound exists as two geometric isomers: cis and trans. spcmc.ac.in In the cis isomer, both the butyl and isocyanato groups are on the same side of the cyclohexane ring, which forces one group to be axial and the other equatorial (ae or ea). pressbooks.pubyoutube.com In the trans isomer, the groups are on opposite sides, allowing for both to be equatorial (ee) or both to be axial (aa). youtube.com

Given the large size of the butyl group, the most stable conformation for the trans isomer is the diequatorial (ee) form. libretexts.orglibretexts.org For the cis isomer, the two chair-flipped forms (axial-equatorial and equatorial-axial) are energetically similar, assuming the steric demand of the isocyanato group is small. youtube.com However, the large butyl group will strongly favor the equatorial position, forcing the isocyanato group into the axial position.

This stereoisomerism has profound effects on polymerization. The reactivity of the isocyanato group can be influenced by its axial or equatorial position. spcmc.ac.in Furthermore, the geometry of the monomer (cis vs. trans) dictates the stereochemistry of the resulting polymer chain. nih.gov A polymer made from the trans isomer will have a more linear and regular structure compared to a polymer from the cis isomer, which will introduce kinks into the chain. researchgate.net This difference in chain structure affects the polymer's ability to pack, its crystallinity, and its thermal and mechanical properties. nih.govresearchgate.net

Microphase Separation in Segmented Polymers

When this compound is used to synthesize segmented polymers like polyurethanes, it typically forms part of the "hard segment". royalsocietypublishing.orgnih.gov These polymers consist of alternating hard segments and flexible "soft segments" (e.g., polyether or polyester (B1180765) polyols). nih.gov Due to thermodynamic incompatibility, the rigid, polar hard segments tend to aggregate into ordered domains, while the nonpolar, flexible soft segments form an amorphous matrix. nih.govresearchgate.net This phenomenon is known as microphase separation. nih.gov

The degree of microphase separation is critical to the final properties of the material. nih.gov A well-defined microphase separation leads to materials with good elastomeric properties, where the hard segment domains act as physical crosslinks. elsevierpure.comsci-hub.se

The structure of the diisocyanate is a key factor influencing microphase separation. sci-hub.semdpi.com

Symmetry and Rigidity: The symmetric and rigid structure of the cyclohexane ring in the trans isomer of this compound promotes efficient packing of the hard segments. This can lead to a higher degree of ordering and stronger microphase separation compared to more flexible or asymmetric diisocyanates. elsevierpure.comresearchgate.net

Isomerism: The use of a pure trans isomer generally results in better-ordered hard domains and stronger phase separation than using a mixture of cis and trans isomers. researchgate.netnih.gov The kinks introduced by the cis isomer disrupt the regular packing of the hard segments, potentially leading to more phase mixing. researchgate.netmdpi.com

Studies on various cycloaliphatic diisocyanates have shown that the symmetry of the ring structure significantly impacts the resulting polyurethane's properties. For example, polyurethanes based on the highly symmetric 1,4-cyclohexane diisocyanate (CHDI) exhibit strong microphase separation. nih.gov This leads to distinct hard and soft domains, which is a key factor for achieving desirable mechanical properties in the final polymer. researchgate.netelsevierpure.com

Table 2: Comparison of Diisocyanates in Polyurethane Elastomers

| Diisocyanate Type | Hard Segment Structure | Resulting Microphase Separation | General Effect on Properties |

|---|---|---|---|

| Aromatic (e.g., MDI) | Rigid, planar | Strong, but can be hindered by benzene (B151609) rings | High strength, good thermal stability. royalsocietypublishing.orgmdpi.com |

| Linear Aliphatic (e.g., HDI) | Flexible | Strong due to ability to crystallize | Good flexibility, high tensile strength. elsevierpure.commdpi.com |

| Cycloaliphatic (e.g., IPDI, HMDI) | Asymmetric, bulky | Prone to phase mixing | Reduced modulus and tensile strength. elsevierpure.commdpi.com |

| Symmetric Cycloaliphatic (trans-isomer) | Rigid, symmetric | Strong, well-developed separation | Enhanced mechanical properties. researchgate.netelsevierpure.com |

This table summarizes how different diisocyanate structures influence the morphology and properties of polyurethanes. Information is based on comparative studies of various diisocyanates. royalsocietypublishing.orgelsevierpure.commdpi.comresearchgate.netelsevierpure.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.bldpharm.comspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1-Butyl-4-isocyanatocyclohexane. By analyzing the magnetic properties of its atomic nuclei, NMR provides a window into the electronic environment of each atom.

¹H NMR for Proton Environments and Molecular Structure Elucidation.chemicalbook.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, with electronegative groups and unsaturated bonds causing a downfield shift to higher ppm values. libretexts.org

In the case of this compound, the protons on the cyclohexane (B81311) ring and the butyl chain will exhibit distinct chemical shifts. The protons on the carbon adjacent to the electron-withdrawing isocyanate group are expected to be the most deshielded and therefore found at the highest chemical shift. The protons of the butyl group will show characteristic splitting patterns and integrations corresponding to the number of adjacent protons and the number of protons in each environment, respectively. For instance, the terminal methyl (CH₃) group of the butyl chain would typically appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as more complex multiplets.

A detailed analysis of a related compound, butyl isocyanate, shows the protons alpha to the isocyanate group at approximately 3.29 ppm, with the other butyl protons appearing at 1.58, 1.42, and 0.94 ppm. chemicalbook.com While the cyclohexane ring introduces additional complexity, this provides a foundational understanding of the expected proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Protons on carbon adjacent to isocyanate | ~3.3 - 3.5 | Deshielded by the electronegative isocyanate group. |

| Cyclohexane ring protons | ~1.2 - 2.0 | Complex multiplets due to axial and equatorial positions. |

| Butyl chain (CH₂) protons | ~1.3 - 1.6 | Multiplets, with decreasing chemical shift further from the ring. |

¹³C NMR for Carbon Backbone Analysis.chemicalbook.comoregonstate.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound. With a much broader chemical shift range than ¹H NMR, ¹³C NMR allows for the clear resolution of individual carbon atoms. oregonstate.edu

The carbon atom of the isocyanate group (-N=C=O) is highly deshielded and will appear significantly downfield, typically in the range of 120-130 ppm. The carbons of the cyclohexane ring will have chemical shifts influenced by their position relative to the butyl and isocyanate substituents. The carbon atom bonded to the isocyanate group will be the most deshielded of the ring carbons. The carbons of the butyl chain will have distinct signals, with the terminal methyl carbon being the most shielded and appearing at the lowest chemical shift.

For a similar compound, butyl isocyanate, the isocyanate carbon appears at 122.4 ppm. chemicalbook.com The carbons of the butyl chain are found at approximately 42.5, 32.1, 19.9, and 13.6 ppm. chemicalbook.com This data helps in assigning the peaks in the ¹³C NMR spectrum of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Isocyanate carbon (-N=C=O) | ~120 - 130 | Highly deshielded due to bonding with nitrogen and oxygen. |

| Cyclohexane carbon bonded to isocyanate | ~55 - 65 | Deshielded by the isocyanate group. |

| Other cyclohexane carbons | ~25 - 40 | Chemical shifts depend on substitution and stereochemistry. |

Advanced NMR Techniques (e.g., ¹⁵N NMR, ³¹P NMR for Catalysis).chemicalbook.com

While ¹H and ¹³C NMR are the most common techniques, advanced NMR methods can provide further structural insights. ¹⁵N NMR spectroscopy, although less sensitive, can directly probe the nitrogen environment of the isocyanate group, offering valuable information about its electronic structure and bonding.

In the context of reactions involving this compound, such as its use in catalysis, ³¹P NMR can be a powerful tool. If the compound or its derivatives are used in conjunction with phosphorus-containing catalysts, ³¹P NMR can be used to monitor the catalyst's chemical environment, coordination, and oxidation state throughout the reaction, providing mechanistic details.

Infrared (FTIR) and Raman Spectroscopy.chemicalbook.comresearchgate.net

Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are essential for identifying functional groups and studying intermolecular interactions.

Identification of Functional Groups and Reaction Completion.nih.gov

FTIR spectroscopy is particularly adept at identifying the characteristic vibrational modes of functional groups. The most prominent and diagnostic peak in the FTIR spectrum of this compound is the strong, sharp absorption band of the isocyanate group (-N=C=O). This asymmetric stretching vibration typically appears in the region of 2250-2280 cm⁻¹. chemicalbook.com The presence of this intense band is a clear indicator of the isocyanate functionality.

Other key absorptions include the C-H stretching vibrations of the cyclohexane and butyl groups, which are observed in the 2850-2960 cm⁻¹ range. pressbooks.publibretexts.orglibretexts.org C-H bending vibrations appear in the 1350-1470 cm⁻¹ region. lumenlearning.com The C-N stretching vibration of the isocyanate group may also be observed, although it is generally weaker.

FTIR is also an invaluable tool for monitoring the completion of reactions involving the isocyanate group. For example, in a reaction where the isocyanate is consumed to form a urethane (B1682113), the disappearance of the strong -N=C=O peak around 2270 cm⁻¹ and the appearance of new bands corresponding to the urethane linkage (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹) would signify the completion of the reaction.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

Analysis of Polymer Hydrogen Bonding and Phase Behavior.scielo.org.mxresearchgate.net

When this compound is used as a monomer to create polymers, such as polyurethanes, FTIR spectroscopy becomes a powerful technique for studying the resulting polymer's properties. In polyurethanes, hydrogen bonding between the N-H group of one urethane linkage and the C=O group of another plays a crucial role in determining the polymer's mechanical properties and phase behavior.

FTIR can be used to analyze the extent of this hydrogen bonding. The C=O stretching band in the FTIR spectrum of a polyurethane will typically show two components: a peak at a higher wavenumber corresponding to "free" or non-hydrogen-bonded carbonyl groups, and a peak at a lower wavenumber corresponding to hydrogen-bonded carbonyl groups. scielo.org.mx The relative areas of these two peaks can be used to quantify the degree of hydrogen bonding within the polymer matrix.

Furthermore, by conducting temperature-dependent FTIR studies, the phase behavior of the polymer can be investigated. Changes in the hydrogen bonding profile as a function of temperature can indicate phase transitions, such as the glass transition or melting, providing insights into the material's thermal properties and morphology.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For organic compounds like this compound, UV-Vis spectroscopy primarily provides information about conjugated π systems. libretexts.org The isocyanate group (-N=C=O) itself contains double bonds, and its electronic absorption characteristics can be observed in the UV region.

Generally, the electronic spectrum of a molecule is characterized by the wavelength of maximum absorbance (λmax). libretexts.org For isocyanates, the absorption bands are typically found in the ultraviolet range. The specific λmax for this compound would depend on its concentration and the solvent used for analysis. The presence of the cyclohexyl ring, being a saturated system, does not contribute to conjugation and thus has a minimal effect on the UV-Vis spectrum in the 200-400 nm range.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments.

For this compound (C11H19NO), the predicted monoisotopic mass is 181.14667 Da. uni.lu HRMS analysis would be able to confirm this mass with high precision. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organic molecules involve the cleavage of bonds adjacent to functional groups. libretexts.org For this compound, fragmentation would likely occur at the butyl group and around the cyclohexane ring. The loss of the butyl group (C4H9•) would result in a fragment with an m/z of 124. Other characteristic fragments would arise from the cleavage of the cyclohexane ring.

Predicted Collision Cross Section (CCS) values for different adducts of this compound provide further structural characterization:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 182.15395 | 142.2 |

| [M+Na]+ | 204.13589 | 146.7 |

| [M-H]- | 180.13939 | 146.1 |

| [M+NH4]+ | 199.18049 | 162.5 |

| [M+K]+ | 220.10983 | 145.3 |

| [M+H-H2O]+ | 164.14393 | 135.9 |

| [M+HCOO]- | 226.14487 | 164.9 |

| [M+CH3COO]- | 240.16052 | 186.7 |

| [M+Na-2H]- | 202.12134 | 146.4 |

| [M]+ | 181.14612 | 140.0 |

| [M]- | 181.14722 | 140.0 |

| Data sourced from PubChemLite. uni.lu |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. shimadzu.com While this compound is a monomer, GPC is crucial for characterizing the polymers synthesized from it, such as polyurethanes.

In GPC, molecules are separated based on their size in solution. shimadzu.com Larger molecules elute faster than smaller molecules. By calibrating the GPC system with standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. youtube.com This provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). researchgate.net

For polyurethanes derived from this compound, GPC analysis would reveal the success of the polymerization reaction and the distribution of polymer chain lengths. A narrow dispersity indicates a more uniform polymer. The choice of detector, often a refractive index detector (RID) for polymers without strong UV absorption, is important for accurate analysis. shimadzu.com

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the thermal properties of materials, including their stability, transitions, and viscoelastic behavior.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.com It is used to determine glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc). tainstruments.com For polymers derived from this compound, DSC provides critical information about their service temperature range and processing conditions.

The DSC thermogram of a polyurethane based on this isocyanate would show a glass transition corresponding to the amorphous soft segments and potentially melting and crystallization peaks if the hard or soft segments are capable of crystallizing. The Tg is observed as a step change in the heat flow curve, while melting is an endothermic process (peak) and crystallization is an exothermic process (peak). tainstruments.com For example, in studies of other polyurethanes, DSC has been used to identify glass transitions and melting points, which are influenced by the chemical structure of the diisocyanate and polyol used. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and degradation profile of materials. dntb.gov.uaresearchgate.net For polymers synthesized from this compound, TGA determines the temperature at which the material begins to decompose and the kinetics of this degradation.

The thermal stability of polyurethanes is influenced by the type of isocyanate used. Aliphatic isocyanates, like this compound, can impart different thermal stability characteristics compared to aromatic isocyanates. mdpi.com TGA curves show the percentage of weight loss versus temperature. The onset temperature of degradation is a key parameter for assessing thermal stability. Studies on various isocyanate-based polymers have shown that degradation can occur in multiple stages, corresponding to the decomposition of different parts of the polymer chain, such as urethane linkages and the polyol backbone. mdpi.comacs.orgresearchgate.net Generally, the degradation of urethanes occurs in the temperature range of 260-360 °C. acs.org

Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties

Dynamic Mechanical Thermal Analysis (DMTA) is a technique used to study the viscoelastic properties of materials as a function of temperature and frequency. researchgate.net It measures the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. pbipolymer.comuc.edu The ratio of the loss modulus to the storage modulus gives the damping factor, tan δ.

For polymers derived from this compound, DMTA provides valuable insights into their mechanical performance over a range of temperatures. The glass transition (Tg) is typically observed as a sharp drop in the storage modulus and a peak in the tan δ curve. thermofisher.com This information is crucial for applications where the material will be subjected to dynamic loads at varying temperatures. DMTA can also reveal other transitions, such as secondary relaxations, which are related to localized molecular motions. pbipolymer.com The stiffness and damping properties determined by DMTA are critical for designing materials for specific applications, from rigid plastics to flexible elastomers. researchgate.netmatec-conferences.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, energetics, and reactivity of 1-butyl-4-isocyanatocyclohexane. These calculations are performed on single molecules, typically in the gas phase, to obtain intrinsic molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a molecule of this size. DFT calculations can determine various properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic charge distribution.

Key findings from DFT studies on similar substituted cyclohexanes and isocyanates suggest that the cyclohexane (B81311) ring in this compound predominantly adopts a chair conformation. The relative orientation of the butyl and isocyanate groups (cis or trans) significantly influences the molecule's stability and properties. For the more stable trans isomer, both substituents can occupy equatorial positions, minimizing steric hindrance. In the cis isomer, one substituent must be in an axial position, leading to higher energy.

DFT calculations can also provide insights into the reactivity of the isocyanate group. The electronic charge distribution reveals the electrophilic nature of the carbon atom in the -N=C=O group, which is the primary site for nucleophilic attack. The table below illustrates the kind of data that DFT calculations would yield for the vibrational frequencies of the isocyanate group in this compound.

Table 1: Calculated Vibrational Frequencies for the Isocyanate Group in this compound using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N=C=O asymmetric stretch | ~2270 |

| N=C=O symmetric stretch | ~1450 |

| N=C=O bending | ~650 |

Note: These are typical values for isocyanates and would be specifically calculated for the target molecule in a DFT study.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed to study reaction mechanisms with high accuracy. For this compound, these methods can be used to model its reactions, such as the formation of urethanes through reaction with alcohols.

By mapping the potential energy surface, ab initio calculations can identify transition states and reaction intermediates. This provides a detailed picture of the reaction pathway and allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For instance, the reaction of the isocyanate group with a primary alcohol would be modeled to proceed through a transition state where the alcohol's oxygen atom attacks the isocyanate's carbon atom.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nsf.gov MD simulations provide a detailed view of the conformational dynamics and interactions of molecules, which is essential for understanding the macroscopic properties of materials derived from this compound. nsf.gov

The cyclohexane ring is known for its conformational flexibility, primarily existing in chair and boat conformations. upenn.edupearson.com For substituted cyclohexanes like this compound, the presence of the butyl and isocyanate groups leads to a more complex conformational landscape. MD simulations can explore the different possible conformations and the transitions between them over time.

These simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or in the bulk liquid phase. The dynamics of the ring inversion (chair-flip) and the rotation of the butyl group can also be studied. For cis-1,4-disubstituted cyclohexanes, studies on analogous molecules like cis-1,4-di-tert-butylcyclohexane have shown that non-chair conformations, such as the twist-boat, can become significantly populated to alleviate steric strain. upenn.eduresearchgate.net MD simulations of this compound would likely show a preference for the chair conformation with both substituents in equatorial positions for the trans isomer, while the cis isomer might exhibit a dynamic equilibrium between different conformations.

Table 2: Predicted Relative Energies of this compound Conformers from Computational Modeling

| Isomer | Conformation | Substituent Positions (Butyl, Isocyanate) | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Chair | Equatorial, Equatorial | 0 (most stable) |

| trans | Chair | Axial, Axial | > 5 |

| cis | Chair | Equatorial, Axial | ~1.8 - 2.5 |

| cis | Chair | Axial, Equatorial | ~1.8 - 2.5 |

| cis | Twist-Boat | - | May be comparable to the cis-chair |

Note: These values are illustrative and based on principles of conformational analysis of substituted cyclohexanes.

These simulations can help in understanding how the structure of the monomer, particularly the presence of the bulky and flexible butylcyclohexyl group, influences the properties of the polymer. For example, the incorporation of this group can affect the glass transition temperature, mechanical strength, and thermal stability of the polyurethane.

Mechanistic Insights from Computational Modeling

Computational modeling, integrating both quantum chemical calculations and MD simulations, provides deep mechanistic insights into the behavior of this compound. These models can explain experimental observations and predict new properties. For instance, computational studies can elucidate the role of the butyl group in modifying the reactivity of the isocyanate moiety through steric and electronic effects.

Furthermore, multiscale modeling approaches can bridge the gap between the molecular level and macroscopic properties. By using parameters derived from quantum chemical calculations in classical force fields for MD simulations, it is possible to model larger systems over longer timescales. nsf.gov This allows for the prediction of material properties of polymers derived from this compound, providing a comprehensive understanding of its chemical behavior from the single-molecule level to the bulk material.

Transition State Analysis of Reaction Mechanisms

While specific transition state analyses for the reactions of this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous, smaller isocyanate molecules, such as methyl isocyanate (CH3NCO). nih.gov Quantum mechanical calculations are employed to map out the potential energy surfaces for various reaction pathways, including thermolysis, pyrolysis, and reactions with atmospheric radicals like hydroxyl (•OH) and chlorine (Cl•). nih.gov

For a compound like this compound, transition state analysis would involve locating the saddle points on the potential energy surface that connect reactants to products. These transition states represent the highest energy point along the reaction coordinate. By calculating the energy of these transition states, the activation energy for a given reaction can be determined, which is crucial for predicting reaction rates and identifying the most favorable reaction pathways.

For instance, in the gas-phase degradation of methyl isocyanate, computational studies have shown that bimolecular reactions, such as radical addition and hydrogen abstraction, are kinetically and thermodynamically more favorable than unimolecular thermolysis, which requires high energy for bond dissociation. nih.gov A similar approach for this compound would likely investigate the abstraction of hydrogen atoms from the butyl group or the cyclohexane ring, as well as addition reactions to the isocyanate group. The primary transformation products can also be predicted from these calculations. nih.gov

Table 1: Key aspects of transition state analysis for isocyanate reactions.

| Parameter Investigated | Significance | Computational Method |

| Transition State Energy | Determines the activation energy and reaction rate. | Density Functional Theory (DFT), Ab initio methods |

| Reaction Energetics | Indicates whether a reaction is exothermic or endothermic. | Calculation of reactant and product energies |

| Vibrational Frequencies | Confirms the nature of the stationary point (minimum or saddle point). | Frequency calculations |

| Reaction Pathways | Identifies the most likely mechanism of a reaction. | Intrinsic Reaction Coordinate (IRC) calculations |

Catalytic Cycle Investigations

Reactant and Catalyst Binding: Modeling the initial interaction and binding of the reactants, including this compound, to the catalyst's active site.

Transition State Search: Identifying the transition states for each elementary step in the proposed catalytic cycle.

Intermediate Characterization: Calculating the structures and energies of any intermediates formed during the reaction.

Product Release: Modeling the dissociation of the product from the catalyst, regenerating the catalyst for the next cycle.

By constructing a complete energy profile of the catalytic cycle, researchers can identify the rate-determining step and gain insights into how to improve catalyst efficiency and selectivity.

Machine Learning Approaches in Chemical Space Exploration and Potential Energy Surfaces

The vastness of chemical space, estimated to contain on the order of 10^60 possible organic molecules, presents a significant challenge for the discovery of new molecules with desired properties. skoltech.ruresearchgate.net Machine learning (ML) has emerged as a powerful tool to navigate this immense space and accelerate the process of chemical discovery. skoltech.ru

For a molecule like this compound and its derivatives, ML models can be trained on existing chemical data to predict a wide range of properties, from fundamental quantum mechanical energies to more complex biological activities. nih.gov Deep neural networks, in particular, have shown great promise in exploring chemical space in novel ways that are not solely reliant on structural similarity. nih.gov

One of the key applications of ML in computational chemistry is the construction of potential energy surfaces (PESs). researchgate.net A PES describes the energy of a molecule as a function of its atomic coordinates and is fundamental to understanding and simulating chemical reactions and molecular dynamics. researchgate.net Traditional methods for constructing PESs, which rely on a large number of quantum mechanical calculations, can be computationally expensive. nih.gov

ML techniques, such as kernel ridge regression and deep neural networks, can learn the relationship between molecular structure and energy from a smaller set of reference calculations. researchgate.net These ML-based PESs can then be used to rapidly and accurately predict the energy and forces for any given molecular geometry, enabling large-scale molecular dynamics simulations and a more thorough exploration of the conformational landscape and reaction pathways. researchgate.netmaterialsmodeling.org The accuracy of these ML models can approach that of high-level quantum mechanical methods at a fraction of the computational cost. nih.gov

Table 2: Applications of Machine Learning in the Study of Chemical Compounds.

| Application | Description | Key Benefits |

| Chemical Space Exploration | Using generative models to design new molecules with desired properties. | Discovery of novel compounds, accelerated materials and drug discovery. skoltech.runih.gov |

| Property Prediction | Training models to predict molecular properties like toxicity, solubility, and reactivity. | High-throughput screening, reduced need for expensive experiments. nih.gov |

| Potential Energy Surface Construction | Developing accurate and efficient representations of molecular potential energy surfaces. | Enables large-scale molecular dynamics simulations, detailed study of reaction mechanisms. researchgate.netmaterialsmodeling.org |

Environmental Chemical Pathways and Degradation Studies

Hydrolysis Pathways and Products in Aqueous Environments

The isocyanate functional group (-NCO) is highly reactive towards nucleophiles, with water being a readily available reactant in aqueous environments. The hydrolysis of 1-Butyl-4-isocyanatocyclohexane is anticipated to be a primary and rapid degradation pathway. doxuchem.comwikipedia.orgamericanchemistry.com The reaction proceeds through the nucleophilic addition of a water molecule to the electrophilic carbon atom of the isocyanate group. This initially forms an unstable carbamic acid intermediate. pcimag.com

R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ doxuchem.compcimag.com

Where R represents the 1-butylcyclohexyl group. The resulting amine, 1-butyl-4-aminocyclohexane, is more stable in aqueous environments but may be subject to further degradation processes. The rate of hydrolysis for isocyanates is generally rapid, often occurring within minutes to hours, and is influenced by factors such as temperature and pH. epa.gov Due to the low water solubility of many isocyanates, the effectiveness of hydrolysis as a fate pathway can be somewhat tempered. epa.gov

Table 1: Predicted Hydrolysis Reaction of this compound

| Reactant | Intermediate Product | Final Products |

| This compound | 1-Butyl-4-cyclohexylcarbamic acid | 1-Butyl-4-aminocyclohexane |

| Water | Carbon Dioxide |

Biodegradation Studies (Chemical Processes)

Biodegradation is the breakdown of organic substances by microorganisms. While specific studies on the biodegradation of this compound are not available, potential pathways can be inferred from the degradation of its constituent chemical moieties: the n-butyl group and the cyclohexane (B81311) ring.

Microbial degradation of both n-alkanes and cycloalkanes has been observed under both aerobic and anaerobic conditions. frontiersin.orgnih.gov Aerobic degradation is generally a more rapid process.

Degradation of the n-Butyl Group: Under aerobic conditions, the terminal methyl group of the n-butyl chain could be oxidized by monooxygenase enzymes to form a primary alcohol. Further oxidation would lead to an aldehyde and then a carboxylic acid, which can subsequently enter central metabolic pathways. nih.gov

Degradation of the Cyclohexane Ring: The aerobic degradation of cyclohexane typically proceeds via oxidation by a monooxygenase to form cyclohexanol (B46403). This is followed by further oxidation to cyclohexanone and subsequent ring cleavage to form adipic acid, which can be further metabolized. frontiersin.orgnih.gov

The presence of the isocyanate group, and its rapid hydrolysis to an amine, will significantly influence the initial steps of biodegradation. The resulting 1-butyl-4-aminocyclohexane would be the substrate for microbial attack. The degradation of this amino-substituted cycloalkane would likely involve enzymes capable of cleaving the C-N bond and oxidizing the aliphatic and alicyclic structures. Both aerobic and anaerobic pathways for the degradation of cyclohexane derivatives have been documented. frontiersin.orgnih.govnih.gov

Table 3: Plausible Biodegradation Pathways for this compound (post-hydrolysis)

| Structural Moiety | Potential Aerobic Degradation Pathway | Key Intermediates |

| n-Butyl group | Terminal oxidation | 4-(4-aminocyclohexyl)butan-1-ol, 4-(4-aminocyclohexyl)butanal, 4-(4-aminocyclohexyl)butanoic acid |

| Cyclohexane ring | Oxidation and ring cleavage | 4-butylcyclohexanol (B1275744), 4-butylcyclohexanone, adipic acid derivatives |

Environmental Transport and Fate Modeling (Chemical Aspects)

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models utilize the physicochemical properties of a compound to estimate its partitioning between air, water, soil, and sediment. For this compound, key parameters influencing its environmental transport and fate would include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Due to the rapid hydrolysis of the isocyanate group, the transport and fate of this compound are largely governed by the properties of its primary hydrolysis product, 1-butyl-4-aminocyclohexane. epa.gov The amine is expected to have a higher water solubility and lower vapor pressure compared to the parent isocyanate.

Table 4: Key Parameters for Environmental Fate Modeling of this compound and its Hydrolysis Product

| Chemical | Key Physicochemical Properties | Implications for Environmental Fate |

| This compound | Low water solubility, reactive isocyanate group | Rapid hydrolysis in aqueous environments limits transport in its original form. americanchemistry.comepa.gov |

| 1-Butyl-4-aminocyclohexane | Higher water solubility, less volatile | More likely to partition to the aqueous phase and be subject to transport in water and biodegradation. |

Future Research Directions and Emerging Trends

Development of Novel Isocyanate-Based Monomers with Tunable Properties

The quest for new isocyanate-based monomers with precisely controlled properties is a significant driver of innovation. researchgate.net Researchers are moving beyond traditional aromatic and aliphatic isocyanates to explore novel molecular architectures that offer enhanced performance characteristics. patsnap.compatsnap.com This includes the development of monomers with tailored reactivity, improved thermal stability, and specific functionalities for advanced applications. patsnap.com

A key area of interest is the synthesis of cycloaliphatic diisocyanates with highly symmetric chemical structures. researchgate.net For instance, the development of trans-1,4-bis(isocyanatomethyl) cyclohexane (B81311) has led to polyurethanes with superior elasticity and heat resistance due to the well-organized hard segment phase it forms. researchgate.net Future work will likely focus on creating a wider array of such monomers, including hyperbranched and dendritic isocyanates, to achieve unprecedented mechanical, thermal, and chemical properties in the resulting polymers. patsnap.com The exploration of bio-based isocyanates derived from renewable resources is also a major trend, aiming to reduce the carbon footprint of polyurethane production. patsnap.compatsnap.com

Advanced Catalysis for Selective Isocyanate Reactions

Catalysis is at the heart of controlling the highly reactive nature of isocyanates. patsnap.com The development of advanced catalysts is crucial for achieving selective and efficient reactions, minimizing side products, and ensuring consistent polymer quality. patsnap.compatsnap.com Current research is focused on moving beyond traditional organotin catalysts, which face scrutiny due to their toxicity. wernerblank.com

The future of isocyanate catalysis lies in the design of highly selective and active catalysts. This includes the development of:

Organometallic Complexes: Tailored ligand designs in zinc and aluminum-based catalysts allow for precise control over reaction rates and product properties. patsnap.com

Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable pore structures, facilitating more efficient and selective isocyanate reactions. patsnap.compatsnap.com

Nanocatalysts and Bio-based Catalysts: These novel catalyst technologies aim to improve efficiency, selectivity, and sustainability. patsnap.com

Non-tin Catalysts: Zirconium chelates, for example, have shown promise in selectively catalyzing the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is particularly beneficial for waterborne coatings. wernerblank.com

Researchers are also employing advanced computational modeling to predict and optimize catalyst behavior, accelerating the development of new and improved catalytic systems. patsnap.com The goal is to create catalysts that not only enhance reaction efficiency but are also recyclable and derived from sustainable sources. patsnap.com

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. patsnap.com For isocyanate synthesis, this means moving away from hazardous reagents like phosgene (B1210022) and developing greener production routes. rsc.orgdigitellinc.com

Key emerging trends in the sustainable synthesis of isocyanates include:

Phosgene-Free Routes: Direct reductive carbonylation of nitroarenes is a promising alternative to the traditional phosgene-based process, although the mechanism is still being studied to enable industrial-scale application. digitellinc.com The Curtius Rearrangement, a thermal or photochemical decomposition of carboxylic azides, offers another greener path to isocyanates. libretexts.org

Bio-based Feedstocks: Utilizing renewable resources like biomass to produce isocyanates is a major focus. patsnap.com This not only reduces reliance on fossil fuels but also contributes to a circular economy. patsnap.com

Carbon Dioxide as a Raw Material: Innovative processes that use carbon dioxide in polyurethane production are being developed to reduce greenhouse gas emissions. patsnap.com

Energy Efficiency: Improving the energy efficiency of manufacturing processes, particularly in the synthesis and purification stages, is a critical goal for sustainable isocyanate production. patsnap.com

Integration of 1-Butyl-4-isocyanatocyclohexane in High-Performance Polymer Design

While specific research on the direct integration of this compound into high-performance polymers is not extensively detailed in the provided search results, the general principles of isocyanate chemistry suggest its potential utility. Aliphatic isocyanates, like the cyclohexane derivative, are known to impart good light stability and weather resistance to polyurethanes. patsnap.com

The butyl group in this compound would likely enhance the flexibility and hydrophobicity of the resulting polymer. Its cycloaliphatic structure would contribute to good mechanical properties and durability. Future research could explore its use in applications requiring a balance of flexibility, durability, and resistance to environmental degradation, such as in:

Coatings: For automotive and aerospace applications where UV stability is crucial. patsnap.com

Adhesives and Sealants: Where flexibility and strong adhesion are required. patsnap.com

Elastomers: For applications demanding high elasticity and resilience.

Systematic studies correlating the structure of this compound with the final properties of the polymers it forms will be essential for its targeted integration into high-performance materials.

Computational Design and Prediction of Isocyanate Reactivity and Polymer Properties

Computational chemistry is becoming an indispensable tool in the design and development of new materials. researchgate.net For isocyanates, computational methods are being used to predict reactivity, understand reaction mechanisms, and forecast the properties of the resulting polymers. digitellinc.commdpi.com

Key areas where computational design is making an impact include:

Predicting Reaction Kinetics: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways and determine the energetics of urethane (B1682113) formation, providing insights into catalyst performance. mdpi.com